The synthesis of mebhydrolin napadisylate typically involves a multi-step process:
This synthetic pathway highlights the complexity involved in producing mebhydrolin, emphasizing the need for precision in temperature and reagent handling.
Mebhydrolin participates in various chemical reactions, including:
These reactions are significant for modifying mebhydrolin's properties for enhanced pharmacological effects or for synthesizing related compounds.
Mebhydrolin functions primarily as an H1 receptor antagonist. By blocking the binding of histamine to H1 receptors, it effectively reduces symptoms associated with allergic reactions such as itching, sneezing, and nasal congestion. This mechanism involves competitive inhibition where mebhydrolin competes with histamine for receptor binding sites, thereby mitigating the physiological responses typically triggered by histamine release during allergic reactions .
These properties are crucial for determining the appropriate formulation methods for pharmaceutical applications.
Mebhydrolin is primarily utilized in the medical field as an antihistamine for treating allergic conditions such as:
Additionally, recent studies have explored its potential in managing glucose homeostasis in type 2 diabetes mellitus models, indicating a broader scope of pharmacological applications beyond allergy treatment .
Mebhydrolin (chemical name: 5-benzyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) is a first-generation histamine H1 receptor antagonist developed in the mid-20th century. Initially researched as a therapeutic agent for allergic conditions, it gained approval in multiple countries—though notably not in the United States—under brand names such as Diazolin, Incidal, and Fabahistin [1] [6]. Its pharmacological classification places it among early alkylamine-derived antihistamines, characterized by competitive inhibition of histamine binding at H1 receptors. This mechanism suppresses histamine-induced symptoms like vasodilation, bronchoconstriction, and pruritus [4] [5]. Unlike newer antihistamines, mebhydrolin readily crosses the blood-brain barrier, contributing to central nervous system effects typical of first-generation agents [4].
Table 1: Synonyms and Brand Names of Mebhydrolin
Chemical/Trade Name | Identifier/Source |
---|---|
Mebhydrolin (INN) | Generic name [1] |
Mebhydroline 1,5-naphthalenedisulfonate | Salt form [1] |
Diazolin (RU) | Brand name (Russia) [1] |
Incidal, Omeril | Brand names (Multinational) [6] |
Mebhydrolin has a molecular formula of C19H20N2 and a molar mass of 276.38 g/mol [1] [7]. Structurally, it features a gamma-carboline backbone with a benzyl group at the 5-position and a methyl group at the 2-position. This configuration enables high lipophilicity, facilitating membrane penetration and CNS activity [5] [7]. The compound typically exists as a free base but is stabilized for pharmaceutical use as the napadisylate salt (mebhydrolin napadisylate; CAS 6153-33-9), which enhances solubility and bioavailability. The salt form has the molecular formula C48H48N4O6S2, incorporating 1,5-naphthalenedisulfonic acid [2] [8].
Key physicochemical properties include:
Fig. 1: Core Structure of Mebhydrolin
BENZENE RING / N-METHYLATED TETRAHYDROPYRIDOINDOLE
Allergic diseases remain a critical public health burden worldwide. According to the 2019 Global Burden of Disease (GBD) study, approximately 262 million people suffered from asthma, and 171 million had atopic dermatitis (AD) globally. Age-standardized prevalence rates reached 3,416 per 100,000 for asthma and 2,277 per 100,000 for AD [3]. Notably, these conditions exhibit dual age-specific peaks (highest in children aged 5–9 years and resurgence in adulthood) and geographic inequities: high Socio-Demographic Index (SDI) regions show greater prevalence, while low-SDI regions endure higher disability-adjusted life years (DALYs) due to limited treatment access [3].
Mebhydrolin addresses symptoms of:
Recent drug-repurposing research highlights its potential antiviral applications. In vitro studies demonstrate efficacy against Zika virus (ZIKV) by inhibiting the NS5 RNA-dependent RNA polymerase (RdRp), suggesting broader therapeutic utility beyond allergies [9].
Table 2: Global Burden of Key Allergic Conditions (2019)
Disorder | Total Cases (Millions) | Age-Standardized Prevalence per 100,000 | Trends vs. 1990 |
---|---|---|---|
Asthma | 262 [224–309] | 3,416 [2,899–4,066] | ↓24.1% [−27.2 to −20.8] |
Atopic Dermatitis | 171 [165–178] | 2,277 [2,192–2,369] | ↓4.3% [3.8–4.8] |
Data from GBD 2019 study [3]. Uncertainty intervals in brackets.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7